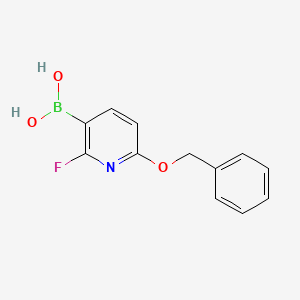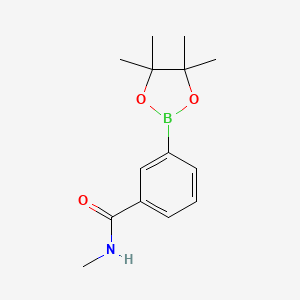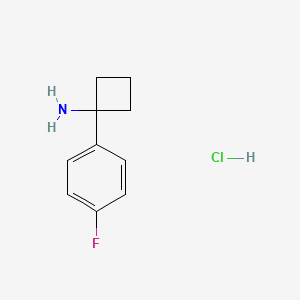
Bis(trifluoro-2,4-pentanedionato)copper(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trifluoro-2,4-pentanedionato)copper(II), also known as copper(II) trifluoroacetylacetonate, is a coordination compound with the molecular formula C10H8CuF6O4 and a molecular weight of 369.71 g/mol . This compound is characterized by its blue or green crystalline appearance and is primarily used in research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Direct Reaction: This method involves reacting copper(II) salts such as copper(II) chloride or copper(II) acetate with 1,1,1-trifluoro-2,4-pentanedione (Hhfac) in a suitable solvent like ethanol or methanol.
Ligand Exchange: Another method involves reacting other copper(II) complexes, such as copper(II) nitrate, with 1,1,1-trifluoro-2,4-pentanedione in the presence of a base like sodium hydroxide.
Análisis De Reacciones Químicas
Types of Reactions
Ligand Exchange Reactions: The trifluoro-2,4-pentanedionato ligands in bis(trifluoro-2,4-pentanedionato)copper(II) can be exchanged with other ligands, providing a route to synthesize mixed-ligand copper(II) complexes.
Photochemical Reactions: Upon UV irradiation, bis(trifluoro-2,4-pentanedionato)copper(II) undergoes photofragmentation in the gas phase, producing copper atoms, dimers, and copper fluoride (CuF).
Common Reagents and Conditions
Reagents: Copper(II) salts (e.g., copper(II) chloride, copper(II) acetate), 1,1,1-trifluoro-2,4-pentanedione, sodium hydroxide.
Conditions: Heating, UV irradiation.
Major Products
Copper Atoms and Dimers: Formed during photofragmentation.
Copper Fluoride (CuF): Another product of photofragmentation.
Aplicaciones Científicas De Investigación
Bis(trifluoro-2,4-pentanedionato)copper(II) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including Diels-Alder reactions and cyclopropanation.
Chemical Vapor Deposition (CVD): Due to its volatility, it is used as a precursor in CVD processes to deposit thin films of copper.
Proteomics Research: It is utilized as a biochemical in proteomics research.
Mecanismo De Acción
The mechanism by which bis(trifluoro-2,4-pentanedionato)copper(II) exerts its effects involves the homolytic cleavage of the Cu-O bonds in the complex. This decomposition allows the compound to be transported in the gas phase to a substrate, where it decomposes upon heating to deposit copper metal. The Lewis acidic nature of the copper(II) ion in the compound enables it to activate substrates, facilitating various organic reactions.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,4-pentanedionato)copper(II):
Copper(II) Acetylacetonate: Another similar compound used in catalysis and as a precursor in CVD processes.
Uniqueness
Propiedades
Número CAS |
23677-93-2 |
|---|---|
Fórmula molecular |
C10H8CuF6O4 |
Peso molecular |
369.70 g/mol |
Nombre IUPAC |
copper;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H5F3O2.Cu/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,10H,1H3;/q;;+2/p-2/b2*4-2-; |
Clave InChI |
GZVJAFMHAGQIEB-BGHCZBHZSA-L |
SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Cu+2] |
SMILES isomérico |
CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Cu+2] |
SMILES canónico |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Cu+2] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one](/img/structure/B1440600.png)
![1-[2-(1H-benzimidazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1440603.png)
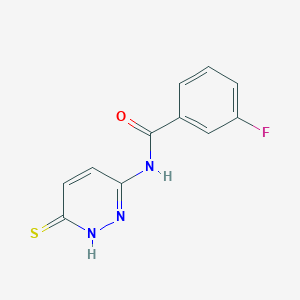
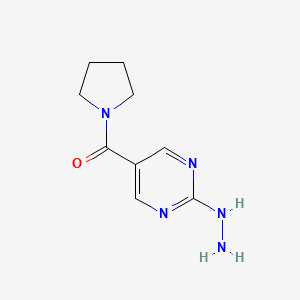
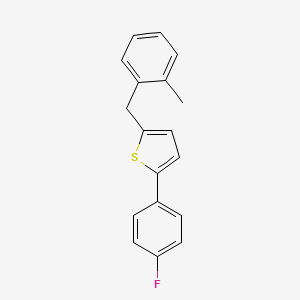
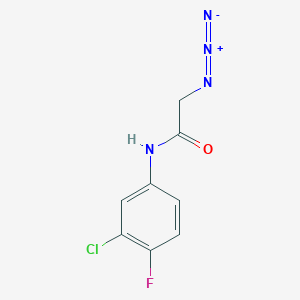
![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440612.png)


